molecular formula C13H14BrClN2O2 B6705824 N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide

N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B6705824
M. Wt: 345.62 g/mol
InChI Key: WVNKJNZUEONDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by a complex structure that includes a cyclopropane ring, a bromine and chlorine-substituted phenyl group, and an amide linkage

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-7(11(16)18)17-12(19)13(4-5-13)8-2-3-9(14)10(15)6-8/h2-3,6-7H,4-5H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNKJNZUEONDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1(CC1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using a diazo compound and an alkene in the presence of a catalyst such as rhodium or copper.

    Substitution on the Phenyl Ring: The introduction of bromine and chlorine atoms on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Bromination and chlorination are typically carried out using bromine (Br2) and chlorine (Cl2) or their respective reagents.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the carboxylic acid derivative of the cyclopropane compound with an amine, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogens on the phenyl ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines. Substitution reactions would result in the replacement of halogens with the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it versatile for various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine and chlorine atoms could enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(1-amino-1-oxopropan-2-yl)-1-(4-chloro-3-methylphenyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(1-amino-1-oxopropan-2-yl)-1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxamide is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.